molecular formula C7H7BrN2O2 B1394086 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one CAS No. 1287217-45-1

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Cat. No. B1394086
M. Wt: 231.05 g/mol
InChI Key: UMEKWGFIXKDCGJ-UHFFFAOYSA-N
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Description

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a synthetic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It falls under the category of halides .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one consists of a pyrrolidin-2-one group attached to a 1,3-oxazol ring via a bromine atom .


Physical And Chemical Properties Analysis

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one has a molecular weight of 231.05 g/mol.

Scientific Research Applications

Antibacterial Activity

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one derivatives have been studied for their potential in antibacterial applications. For instance, Bogdanowicz et al. (2013) explored the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, a process involving bromo-substituted pyrrolidines. These compounds showed significant activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating potential utility in developing new antibacterial agents (Bogdanowicz et al., 2013).

Photoinduced Proton Transfer

The compound and its derivatives have been utilized in studies of photoinduced proton transfer. Vetokhina et al. (2012) conducted research on 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine. They discovered these compounds exhibit unique photoreactions, such as excited-state intramolecular and intermolecular proton transfer, under certain conditions. This research aids in understanding the photochemical behavior of such compounds, which can be crucial in the development of photoresponsive materials (Vetokhina et al., 2012).

Synthesis of Novel Compounds

Research also focuses on synthesizing novel compounds using 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one as an intermediate or reactant. For example, Babič and Pečar (2008) reported the reaction of 3-Bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl with C-nucleophiles to create new bicyclic pyrrolidine nitroxides. These compounds have applications in creating spin probes for various scientific studies, showcasing the versatility of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one in synthetic chemistry (Babič & Pečar, 2008).

Crystal Structure Analysis

The compound is also useful in crystal structure analysis. Research by Timo Stein et al. (2015) on the crystal structures of derivatives of 1,3-oxazolin-2-yl compounds, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, provides valuable insights into their molecular arrangement and interactions. This kind of research is crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications (Stein et al., 2015).

Future Directions

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one has shown potential applications in various fields of research and industry. Further investigations on this type of compounds could lead to new fungicidal leading structures .

properties

IUPAC Name

3-bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEKWGFIXKDCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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